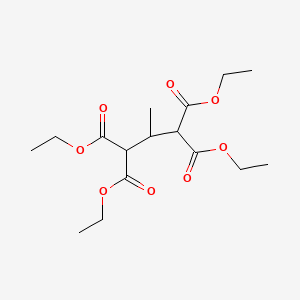
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C16H26O8. It is a tetraester derivative of 2-methylpropane-1,1,3,3-tetracarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate can be synthesized through the electrolysis of diethyl sodiomalonate in ethanol. This reaction also produces tetraethyl ethane-1,1,2,2-tetracarboxylate and hexaethyl propane-1,1,2,2,3,3-hexacarboxylate . The reaction conditions involve the use of ethanol as a solvent and the application of an electric current to drive the electrolysis process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylacetamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylic acid, while reduction can yield tetraethyl 2-methylpropane-1,1,3,3-tetraol.
科学的研究の応用
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism by which tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate exerts its effects involves its ability to participate in various chemical reactions due to its ester groups. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Hexaethyl propane-1,1,2,2,3,3-hexacarboxylate
- Tetraethyl propane-1,2,2,3-tetracarboxylate
Uniqueness
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate is unique due to its specific structure, which includes a 2-methylpropane backbone with four ester groups. This structure imparts distinct reactivity and properties compared to other similar compounds .
特性
CAS番号 |
4525-30-8 |
|---|---|
分子式 |
C16H26O8 |
分子量 |
346.37 g/mol |
IUPAC名 |
tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C16H26O8/c1-6-21-13(17)11(14(18)22-7-2)10(5)12(15(19)23-8-3)16(20)24-9-4/h10-12H,6-9H2,1-5H3 |
InChIキー |
IFGLAWFQSXOXIO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


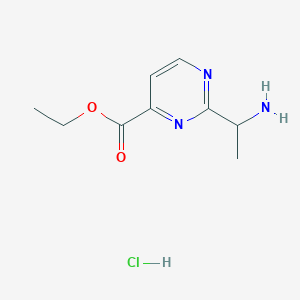
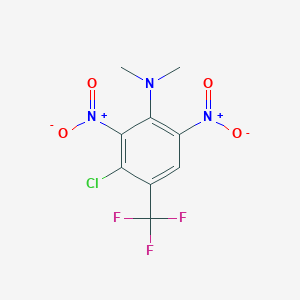
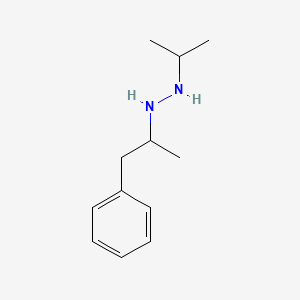
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
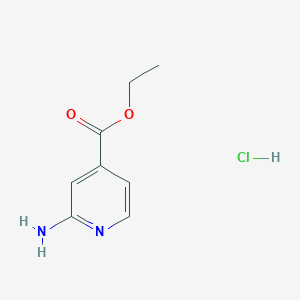
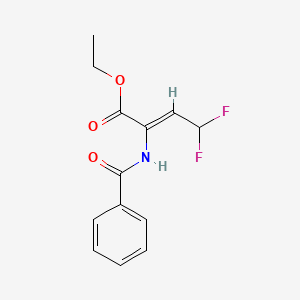
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
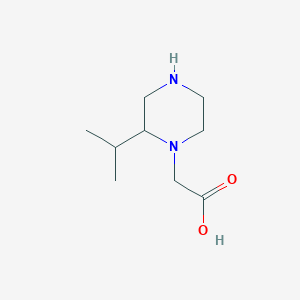


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
